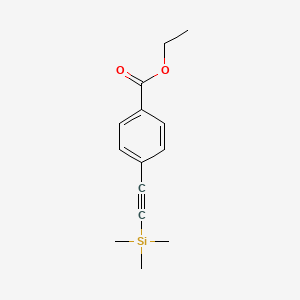

4-Trimethylsilanylethynyl-benzoic acid ethyl ester

Description

Contextualization within Aromatic Alkyne Chemistry and Silane-Protected Alkynes

Aromatic alkynes, or arylacetylenes, are compounds containing a triple bond connected to an aromatic ring. The ethynyl (B1212043) group is a valuable functional unit in organic synthesis, often used to construct larger π-conjugated systems for applications in organic electronics and materials. researchgate.net However, the terminal hydrogen atom of an alkyne is acidic and reactive, which can interfere with many chemical transformations. ccspublishing.org.cn

To circumvent this, protecting groups are employed, and trialkylsilyl groups are among the most common for terminal alkynes. ccspublishing.org.cnnih.gov The trimethylsilyl (B98337) (TMS) group, in particular, serves as a robust protecting group for the reactive C≡C–H bond. nih.gov This protection strategy is advantageous because the introduction and removal of the TMS group can be achieved in high yield under mild conditions. nih.gov The use of a TMS group makes the alkyne easier to handle and prevents unwanted side reactions, such as the Bergman cyclization in certain systems. researchgate.net The silyl (B83357) group provides excellent protection during reactions like the Sonogashira cross-coupling, as the C-Si bond does not typically react under standard conditions. nih.gov Deprotection, or protiodesilylation, to regenerate the terminal alkyne can be accomplished using reagents like potassium carbonate in methanol (B129727) or tetra-n-butylammonium fluoride (B91410) (TBAF) in THF. researchgate.netgelest.com

Significance of Benzoic Acid Esters in Organic Synthesis and Material Science Precursors

Benzoic acid and its derivatives are foundational molecules in organic chemistry. annexechem.com They consist of a benzene (B151609) ring attached to a carboxyl group, giving them both aromatic and acidic properties. annexechem.com The esters of benzoic acid, known as benzoates, are synthesized through the acid-catalyzed reaction of benzoic acid with alcohols. annexechem.comwikipedia.org

These esters are not merely simple derivatives; they are crucial intermediates and building blocks in a wide array of applications. annexechem.comthermofisher.com In organic synthesis, they are used to produce dyes, fragrances, and pharmaceuticals. annexechem.com Furthermore, benzoic acid esters are important precursors for plasticizers and serve as auxiliary agents for film formation in materials like dispersion paints and varnishes. wikipedia.orggoogle.com The specific properties of the ester can be tuned by changing the alcohol component, allowing for a wide range of applications. The presence of the ester group in a molecule like 4-Trimethylsilanylethynyl-benzoic acid ethyl ester provides a versatile handle for further chemical modification or for influencing the material properties of polymers or liquid crystals derived from it. Research has specifically investigated the synthesis of novel benzoates derived from 4-[2-(trimethylsilyl)ethynyl]benzoic acid for the preparation of mesogenic materials, which are molecules that can form liquid crystal phases. core.ac.uk

Overview of Research Gaps and Opportunities in the Field of Ethynyl-Aryl Esters

The field of ethynyl-aryl esters is rich with opportunities for discovery, particularly in the development of new functional materials. While the synthesis of various substituted aryl esters is well-established, the unique combination of an ester and a protected alkyne on the same aromatic ring opens up avenues for novel molecular architectures.

A key research gap identified in the literature was the limited use of 4-[2-(trimethylsilyl)ethynyl]benzoic acid and its esters in the creation of mesogenic materials. core.ac.uk This gap presented an opportunity to synthesize and study new rod-shaped molecules derived from this compound to investigate their liquid crystal properties. researchgate.netcore.ac.uk The ethynyl group is particularly useful for constructing large, conjugated systems that are often a prerequisite for liquid crystallinity and other advanced material properties. researchgate.net The development of modular synthetic routes, such as those employing photocatalysis for creating α-arylated esters, indicates a continuing effort to expand the synthetic toolbox for this class of compounds, though challenges remain with certain substrates. nih.gov Further exploration is needed to understand how the interplay between the rigid ethynyl linker and the flexible ester group influences the self-assembly and electronic properties of these molecules, potentially leading to new applications in organic electronics and sensor technology.

Scope and Objectives of Academic Investigations into this compound

Academic research into this compound and its parent acid has been primarily driven by its potential as a building block for advanced materials. The principal objectives of these investigations include the development of efficient and reliable synthetic routes and the characterization of the resulting products for specific properties, such as liquid crystallinity.

A central focus has been the use of the Sonogashira cross-coupling reaction to synthesize the core structure, 4-[2-(trimethylsilyl)ethynyl]benzoic acid, followed by esterification to produce various benzoates, including the ethyl ester. core.ac.uk A significant objective of this research was to synthesize a series of novel rod-shaped benzoates possessing the 4-(2-trimethylsilyl)ethynyl terminal group and to systematically evaluate their mesomorphic (liquid crystal) properties. researchgate.netcore.ac.uk These studies involve detailed characterization using techniques like Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to identify and understand the thermodynamic stability and nature of any liquid crystal phases formed. core.ac.uk The overarching goal is to establish structure-property relationships that can guide the design of new materials with tailored optical and electronic properties for use in display technologies and other advanced applications. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2-trimethylsilylethynyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2Si/c1-5-16-14(15)13-8-6-12(7-9-13)10-11-17(2,3)4/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAVGUOKLFNPCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 4 Trimethylsilanylethynyl Benzoic Acid Ethyl Ester

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-Trimethylsilanylethynyl-benzoic acid ethyl ester, the most logical disconnection is at the C(sp)-C(sp²) bond between the aromatic ring and the ethynyl (B1212043) group.

Figure 1: Retrosynthetic disconnection of this compound.

The key disconnection points to two primary building blocks:

An aryl halide or pseudohalide : This component is typically an ethyl 4-halobenzoate, such as ethyl 4-iodobenzoate (B1621894) or ethyl 4-bromobenzoate (B14158574). Aryl triflates can also be used. wikipedia.org The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl. wikipedia.org This difference allows for potential selective couplings in more complex molecules. wikipedia.org

A terminal alkyne : The second precursor is ethynyltrimethylsilane, also known as trimethylsilylacetylene (B32187). This reagent provides the protected alkyne moiety. wikipedia.org

The trimethylsilyl (B98337) (TMS) group on the alkyne serves a crucial strategic purpose. As a bulky, sterically hindering group, it acts as a protecting group for the terminal alkyne. researchgate.net This protection is vital for several reasons:

Prevention of Homocoupling : It prevents the alkyne from undergoing self-coupling reactions (Glaser coupling), which is a common side reaction under Sonogashira conditions, especially in the presence of copper co-catalysts.

Improved Handling : Ethynyltrimethylsilane is a liquid, making it significantly easier and safer to handle compared to the gaseous and highly flammable acetylene. wikipedia.org

Stepwise Synthesis : The TMS group can be selectively removed later in a synthetic sequence using reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) or a mild base, allowing for further functionalization at the terminal alkyne position. wikipedia.orggelest.com

Direct Synthetic Routes

The most direct and efficient route to synthesize this compound is the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This reaction forms a carbon-carbon bond between the sp² carbon of the aryl halide and the sp carbon of the terminal alkyne.

The Sonogashira reaction is a robust and versatile tool in organic synthesis, typically employing a palladium catalyst, often with a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction can often be performed under mild conditions, sometimes at room temperature, making it compatible with a wide range of functional groups. wikipedia.orgnih.gov

The general reaction is as follows:

Figure 2: General scheme for the Sonogashira coupling synthesis.

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst and ligands. The development of more active catalysts allows for lower catalyst loadings and milder reaction conditions.

Palladium Catalysts : Common palladium sources include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.org More modern, air-stable palladium precatalysts, such as [DTBNpP]Pd(crotyl)Cl (DTBNpP = di-tert-butylneopentylphosphine), have been developed to allow for rapid access to the active monoligated palladium(0) species, facilitating reactions at room temperature. nih.gov

Copper Co-catalyst : While traditional Sonogashira reactions use a copper(I) salt (e.g., CuI) as a co-catalyst, its presence can promote the undesirable homocoupling of the alkyne. researchgate.net This has led to the development of numerous copper-free Sonogashira protocols, which are often preferred for their cleaner reaction profiles and simpler purification. nih.govresearchgate.net

Ligand Architectures : The ligand bound to the palladium center is critical for catalytic activity. Bulky and electron-rich phosphine (B1218219) ligands are known to enhance the efficiency of the coupling. libretexts.org The choice of ligand can significantly impact reaction outcomes, including yield and the suppression of side reactions. researchgate.net

| Ligand Type | Examples | Key Characteristics |

|---|---|---|

| Triphenylphosphines | PPh₃ | Standard, widely used ligand; part of common catalysts like Pd(PPh₃)₄. libretexts.org |

| Bulky Alkylphosphines | P(t-Bu)₃, DTBNpP | Highly electron-donating and bulky; promotes oxidative addition and enables reactions at room temperature. organic-chemistry.orgnih.gov |

| N-Heterocyclic Carbenes (NHCs) | - | Strong sigma-donors that form stable palladium complexes, sometimes used in challenging couplings. organic-chemistry.org |

| Amino Acid-based | L-Proline | Reported to suppress the oxidative homocoupling of alkynes in certain systems. researchgate.net |

The selection of solvent, base, and temperature are key parameters that must be optimized to achieve high yields and purity.

Solvent Effects : The choice of solvent can profoundly impact the reaction rate and, in some cases, selectivity. lucp.net A range of solvents, from polar aprotic (DMF, DMSO) to non-polar (toluene) and protic (ethanol), have been successfully employed. nih.govlucp.netresearchgate.net The optimal solvent depends on the specific substrates and catalytic system being used. For instance, polar solvents can help to solvate and stabilize charged intermediates, potentially increasing the reaction rate. lucp.net

| Solvent | Type | Typical Observations in Sonogashira Reactions |

|---|---|---|

| Dimethylformamide (DMF) | Polar Aprotic | Commonly used, good solvating properties for a wide range of substrates. researchgate.net |

| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | Highly polar, can facilitate reactions with less reactive halides. nih.gov |

| Triethylamine (B128534) (Et₃N) | Amine/Base | Often used as both the base and a solvent. |

| Toluene | Non-polar | Effective in many copper-free systems; can be advantageous for product isolation. lucp.net |

| Ethanol (B145695) (EtOH) | Polar Protic | A greener solvent option, used in some sustainable protocols. ijnc.ir |

Reaction Condition Tuning : The choice of base is critical for deprotonating the terminal alkyne to form the reactive copper or palladium acetylide intermediate. Amine bases like triethylamine (Et₃N) or inorganic bases such as K₂CO₃ and Cs₂CO₃ are commonly used. researchgate.netijnc.ir The temperature is adjusted based on the reactivity of the aryl halide; aryl iodides often react at room temperature, whereas less reactive aryl bromides may require heating to achieve a reasonable reaction rate. wikipedia.orgnih.gov

The table below summarizes the optimization of a Sonogashira reaction between an iodobenzofuran and ethynyltrimethylsilane, illustrating the impact of different conditions.

| Catalyst | Base | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 80 | Low |

| Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 100 | Low |

Note: This data is adapted from a study on a similar coupling system and illustrates the importance of optimizing reaction parameters, as low conversions were noted even at high temperatures with this specific substrate and solvent combination, indicating the need for further tuning of the catalytic system or solvent. researchgate.net

Palladium-Catalyzed Sonogashira Cross-Coupling Reactions

Scope and Limitations of Halogenated Benzoate (B1203000) Substrates

The Sonogashira coupling reaction is the cornerstone for synthesizing this compound from halogenated precursors. The choice of the halogen on the ethyl benzoate substrate significantly impacts the reaction's efficiency and required conditions. The reactivity of the aryl halide is paramount and follows the well-established trend: I > Br >> Cl. libretexts.org

Substrate Reactivity: Ethyl 4-iodobenzoate is the most reactive substrate for this transformation. The C-I bond is weaker and more susceptible to oxidative addition to the palladium(0) catalyst, allowing the reaction to proceed under milder conditions, often at room temperature, with lower catalyst loadings. organic-chemistry.org

Ethyl 4-bromobenzoate is a viable, though less reactive, alternative. nih.gov Its use generally necessitates more forcing conditions, such as higher temperatures (e.g., 60-100 °C) or the use of more sophisticated and reactive catalyst systems, to achieve comparable yields. nih.gov The development of air-stable palladium precatalysts combined with bulky, electron-rich phosphine ligands has significantly improved the feasibility of using aryl bromides in these couplings. nih.gov

Ethyl 4-chlorobenzoate (B1228818) is typically not used for this synthesis due to the strength of the C-Cl bond, which makes oxidative addition very difficult. While specialized catalyst systems exist for the Sonogashira coupling of aryl chlorides, they are not commonly employed for this type of substrate when iodide or bromide alternatives are readily available.

Limitations and Side Reactions: A significant limitation, particularly in copper co-catalyzed reactions, is the potential for the undesired homocoupling of trimethylsilylacetylene to form 1,4-bis(trimethylsilyl)buta-1,3-diyne. This side reaction, known as Glaser coupling, occurs under oxidative conditions and reduces the yield of the desired product. ijnc.ir Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to minimize this pathway. Another challenge is the purification of the final product to remove residual palladium and copper catalysts, which is a critical consideration in syntheses intended for pharmaceutical applications. nih.gov

| Substrate | Relative Reactivity | Typical Conditions | Key Limitations |

| Ethyl 4-iodobenzoate | High | Room temperature to mild heating (e.g., 40-50 °C), standard Pd/Cu catalysts (e.g., Pd(PPh₃)₄/CuI). | Higher cost of starting material compared to bromide. |

| Ethyl 4-bromobenzoate | Moderate | Elevated temperatures (60-100 °C), often requires more active catalysts or ligands (e.g., PdCl₂(PPh₃)₂/CuI, bulky phosphines). | Slower reaction rates, potential for lower yields, requires more forcing conditions. |

| Ethyl 4-chlorobenzoate | Very Low | Generally unsuitable; requires highly specialized and expensive catalyst systems. | Extreme lack of reactivity under standard Sonogashira conditions. |

Alternative Coupling Reactions (e.g., Copper-Mediated)

While the palladium-catalyzed Sonogashira reaction is the most common method, alternative and modified coupling reactions have been developed to address some of its limitations.

Copper-Catalyzed, Palladium-Free Reactions: Protocols exist for Sonogashira-type couplings that are catalyzed solely by copper salts, avoiding the use of palladium altogether. These reactions are often more cost-effective but may have a more limited substrate scope and require higher temperatures. The mechanism typically involves the formation of a copper acetylide intermediate which then reacts with the aryl halide. nih.gov Ligands such as 1,10-phenanthroline (B135089) can be effective in promoting these transformations. While less common for the synthesis of this specific ester, copper-catalyzed methods represent an important alternative, particularly in contexts where palladium contamination is a major concern. nih.gov

Copper-Free Sonogashira Reactions: To circumvent the issue of Glaser homocoupling associated with the copper co-catalyst, copper-free variations of the Sonogashira reaction have been developed. nih.govresearchgate.net These methods still rely on a palladium catalyst but use a different base or reaction conditions to facilitate the deprotonation of the alkyne and the subsequent steps of the catalytic cycle. Amines like triethylamine or piperidine (B6355638) are often used in large excess to serve as both the base and the solvent. While this approach effectively prevents homocoupling, it may require higher catalyst loadings or longer reaction times compared to the traditional copper co-catalyzed method. researchgate.net

Esterification Reactions in the Final Stages of Synthesis

An alternative synthetic route involves the Sonogashira coupling of a 4-halobenzoic acid with trimethylsilylacetylene to first produce 4-((trimethylsilyl)ethynyl)benzoic acid. This intermediate is then converted to the final ethyl ester product in a separate esterification step. This approach can be advantageous if the halogenated benzoic acid is more readily available or cost-effective than its ester counterpart.

Several standard esterification methods are applicable:

Fischer Esterification : This is a classic and straightforward method involving the reaction of the carboxylic acid with a large excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl). libretexts.org The reaction is heated under reflux to drive it towards the ester product. The use of excess ethanol helps to shift the equilibrium to favor ester formation. uakron.edudergipark.org.tr

Steglich Esterification : For substrates that may be sensitive to strong acid and high temperatures, milder methods are preferred. The Steglich esterification uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com This reaction is typically carried out at room temperature and is known for its high yields and tolerance of various functional groups. This method has been reported for the synthesis of similar complex benzoate esters. researchgate.net

Thionyl Chloride Method : The carboxylic acid can be converted to a more reactive acyl chloride intermediate by treatment with thionyl chloride (SOCl₂). The isolated acyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine, to yield the ethyl ester. This is a high-yielding, two-step procedure. commonorganicchemistry.com

Chemo-, Regio-, and Stereoselective Considerations in Synthesis

Chemoselectivity: The Sonogashira coupling exhibits excellent chemoselectivity, tolerating a wide range of functional groups, including esters, which is why the direct coupling of ethyl 4-halobenzoate is a successful strategy. nih.gov A key chemoselective challenge arises when the substrate contains multiple halogen atoms. In such cases, the reaction can be controlled to occur selectively at the most reactive halogen. For example, in a hypothetical substrate like ethyl 3-bromo-4-iodobenzoate, the Sonogashira coupling would occur preferentially at the C-I bond, leaving the C-Br bond intact for potential subsequent transformations. libretexts.org This differential reactivity allows for sequential, site-selective functionalization.

Regioselectivity: The regioselectivity of the synthesis is primarily dictated by the starting materials. To obtain the desired para-substituted product, a para-substituted halogenated benzoate (e.g., ethyl 4-iodobenzoate) is used. The Sonogashira reaction does not alter the substitution pattern on the aromatic ring. In cases where a benzene (B151609) ring might have two identical halides at different positions, the coupling tends to occur at the more sterically accessible or electronically activated (more electrophilic) site. libretexts.org However, for the synthesis of the target molecule, the use of a monosubstituted para-precursor ensures unambiguous regiochemical outcomes.

Stereoselectivity: The synthesis of this compound does not involve the formation of any chiral centers or geometric isomers (E/Z). Therefore, stereoselectivity is not a consideration in its synthetic design.

Scalability and Efficiency of Synthetic Protocols

Transitioning the synthesis of this compound from the laboratory bench to a larger, industrial scale presents several challenges and opportunities for process optimization.

Scalability Challenges and Solutions: One of the most significant hurdles in scaling up cross-coupling reactions is the removal of residual heavy metals (palladium and copper) from the active pharmaceutical ingredient (API). silicycle.com This is a strict requirement for human health and regulatory compliance. Specialized metal scavengers are often employed post-reaction. These are materials, often silica-based with functional groups (e.g., thiols, amines), that selectively bind to the metal catalysts, allowing them to be removed by simple filtration. Activated carbon can also be used for this purpose. The data below illustrates the effectiveness of a commercially available scavenger in removing palladium from a crude product mixture obtained from a Sonogashira reaction. silicycle.com

| Scavenging Time (hours) | Palladium Concentration (ppm) | Removal Efficiency (%) |

| 0 | 769 | 0% |

| 1 | 150 | 80.5% |

| 2 | 102 | 86.7% |

| 4 | 65 | 91.5% |

| 20 | 18 | 97.7% |

Data adapted from a study on the purification of a Sonogashira product using a metal scavenger. silicycle.com

Other scalability considerations include ensuring effective heat transfer in large reactors, managing the handling of potentially pyrophoric reagents or air-sensitive catalysts, and developing robust crystallization or purification procedures to ensure consistent product quality and purity on a larger scale. researchgate.net

Chemical Reactivity and Transformations of 4 Trimethylsilanylethynyl Benzoic Acid Ethyl Ester

Reactions at the Trimethylsilyl-Protected Ethynyl (B1212043) Moiety

The silicon-carbon bond in the trimethylsilyl (B98337) group is susceptible to cleavage under specific conditions, which forms the basis for its use as a protecting group for the terminal alkyne. This protection strategy is crucial in multi-step syntheses where the acidic proton of a terminal alkyne might interfere with other desired reactions. ccspublishing.org.cnccspublishing.org.cn

The removal of the trimethylsilyl group from 4-Trimethylsilanylethynyl-benzoic acid ethyl ester yields 4-ethynyl-benzoic acid ethyl ester, a terminal alkyne. This transformation is a common and critical step to unmask the alkyne's reactivity for subsequent reactions. A variety of reagents and conditions can be employed to achieve this, with the choice often depending on the compatibility with other functional groups present in the molecule. Common methods include fluoride-based reagents and base-mediated hydrolysis.

For the closely related compound, methyl 4-[(trimethylsilyl)ethynyl]benzoate, desilylation has been effectively achieved using a solution of potassium hydroxide (B78521) in methanol (B129727) at reflux, yielding the corresponding terminal alkyne in high yield. chemicalbook.com This method is directly applicable to the ethyl ester derivative. Other mild methods for the cleavage of TMS-protected alkynes include the use of potassium carbonate in methanol or cesium fluoride (B91410). nih.govresearchgate.net

| Reagent | Solvent | Conditions | Product |

|---|---|---|---|

| Potassium Hydroxide (KOH) | Methanol | Reflux | 4-ethynyl-benzoic acid ethyl ester |

| Potassium Carbonate (K₂CO₃) | Methanol | Room Temperature | 4-ethynyl-benzoic acid ethyl ester |

| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | 4-ethynyl-benzoic acid ethyl ester |

| Cesium Fluoride (CsF) | Acetonitrile or DMF | Room Temperature | 4-ethynyl-benzoic acid ethyl ester |

| Silver(I) Fluoride (AgF) | Acetonitrile or Methanol | Room Temperature | 4-ethynyl-benzoic acid ethyl ester |

The mechanism of desilylation depends on the reagent employed.

Base-Catalyzed Desilylation: In the presence of a base like potassium hydroxide or potassium carbonate in an alcohol solvent (e.g., methanol), the reaction proceeds via nucleophilic attack of the alkoxide (e.g., methoxide) on the silicon atom. This forms a pentacoordinate silicon intermediate, which then collapses, cleaving the silicon-carbon bond. The resulting acetylide anion is subsequently protonated by the solvent to yield the terminal alkyne, 4-ethynyl-benzoic acid ethyl ester.

Fluoride-Catalyzed Desilylation: Fluoride ions (from sources like TBAF, CsF, or AgF) exhibit a very high affinity for silicon, forming a strong Si-F bond. jmcs.org.mx The mechanism involves the attack of the fluoride ion on the silicon atom of the trimethylsilyl group. This interaction leads to the formation of a hypervalent silicon intermediate. The exceptional stability of the resulting trimethylsilyl fluoride (TMSF) drives the cleavage of the C-Si bond, liberating the acetylide anion, which is then protonated by a proton source in the reaction mixture to give the terminal alkyne. researchgate.netjmcs.org.mx The use of silver salts can also facilitate this process through coordination with the alkyne, which may weaken the C-Si bond. jmcs.org.mxorganic-chemistry.org

Once deprotected, the resulting terminal alkyne, 4-ethynyl-benzoic acid ethyl ester, becomes a versatile building block for further synthetic elaborations. The terminal C-H bond is acidic and can be deprotonated to form a potent nucleophile. The alkyne moiety itself can participate in a wide range of reactions. mdpi.com

Key reactions involving 4-ethynyl-benzoic acid ethyl ester include:

Metal-Catalyzed Cross-Coupling Reactions: The terminal alkyne is an excellent substrate for reactions like the Sonogashira coupling, which forms a new carbon-carbon bond between the alkyne and an aryl or vinyl halide.

Cycloaddition Reactions: As a dipolarophile, it can react with 1,3-dipoles, such as azides, in cycloaddition reactions to form heterocyclic rings. This is the foundation of "click chemistry".

Addition Reactions: The triple bond can undergo various addition reactions, including hydrogenation to form the corresponding alkene or alkane, or hydration to form a ketone.

Polymerization: The ethynyl group allows the molecule to be used as a monomer in the synthesis of polymers like poly(phenylacetylene)s.

The deprotected alkyne, 4-ethynyl-benzoic acid ethyl ester, is a key substrate for cycloaddition reactions, most notably the azide-alkyne cycloadditions that fall under the umbrella of "click chemistry". organic-chemistry.org These reactions are known for their high efficiency, selectivity, and tolerance of a wide range of functional groups. nih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful transformation for forming 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097). nih.govresearchgate.net This reaction is significantly accelerated compared to the uncatalyzed thermal cycloaddition and proceeds with complete regioselectivity. organic-chemistry.org

Mechanism: The widely accepted mechanism for the CuAAC reaction involves a catalytic cycle with several key steps. nih.govacs.org

Formation of Copper(I) Acetylide: The catalytically active Cu(I) species, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate, reacts with the terminal alkyne (4-ethynyl-benzoic acid ethyl ester) to form a copper(I) acetylide intermediate. nih.gov The presence of ligands can stabilize the Cu(I) oxidation state and accelerate the reaction. organic-chemistry.org

Coordination of the Azide: The organic azide coordinates to the copper center of the acetylide complex.

Cycloaddition: A six-membered copper-containing metallacycle intermediate is formed through the formal cycloaddition of the azide and the acetylide. acs.org Computational studies have explored the details of this step, suggesting a stepwise process. nih.gov

Protonolysis and Product Release: The resulting copper triazolide intermediate undergoes protonolysis, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst, allowing it to re-enter the catalytic cycle. acs.org

The reaction is highly robust and can be performed in various solvents, including aqueous media, over a broad pH range. organic-chemistry.orgbeilstein-journals.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative to CuAAC, making it particularly valuable for applications in biological systems where copper toxicity is a concern. researchgate.netmagtech.com.cn This reaction relies on the high intrinsic reactivity of a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which reacts readily with an azide without the need for a catalyst. magtech.com.cn

While this compound itself is not strained and thus not the "strained" component, its deprotected form, 4-ethynyl-benzoic acid ethyl ester, can react with a strained cycloalkyne if the azide functionality is on the benzoic acid ester moiety. However, the more common scenario involves the reaction of an azide with a strained alkyne.

Theoretical Underpinnings: The reactivity in SPAAC is governed by frontier molecular orbital (FMO) theory. The reaction rate is dependent on the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

The ethynyl group in 4-ethynyl-benzoic acid ethyl ester is attached to an electron-withdrawing benzene (B151609) ring (due to the ester group), making it an electron-deficient alkyne. In the context of a cycloaddition with an azide, this electronic nature becomes significant. researchgate.net

Normal Electron-Demand: In a typical SPAAC reaction, the interaction is between the HOMO of the azide and the LUMO of the strained alkyne. Electron-withdrawing groups on the alkyne lower the LUMO energy, which can accelerate the reaction with electron-rich azides. nih.gov

Inverse Electron-Demand: For an electron-deficient alkyne like 4-ethynyl-benzoic acid ethyl ester, the reaction with an azide could potentially proceed via an inverse-electron-demand pathway. In this scenario, the dominant interaction would be between the LUMO of the alkyne and the HOMO of the azide. This pathway would be favored by using electron-rich azides, which have a higher energy HOMO.

The significant ring strain of the cycloalkyne (typically 20-25 kcal/mol) is the primary driving force, distorting the alkyne from its preferred linear geometry and raising the energy of its HOMO, making it more reactive toward cycloaddition. magtech.com.cnnih.gov The electronic properties of the azide and the alkyne partner then fine-tune the reaction kinetics.

Cycloaddition Reactions (e.g., Click Chemistry)

Formation of Diverse Heterocyclic Frameworks

The alkyne moiety of this compound is a key functional group for the construction of various heterocyclic systems. Following the removal of the trimethylsilyl protecting group, the resulting terminal alkyne can participate in a variety of cyclization reactions. Gold-catalyzed cyclizations are particularly effective for activating alkynes towards intramolecular and intermolecular reactions. researchgate.nettandfonline.com

Arylalkynes, such as the desilylated form of the title compound, are excellent substrates for gold(I)-catalyzed intramolecular [4+2] cycloadditions with alkenes. This type of reaction proceeds through the electrophilic activation of the alkyne by the gold(I) catalyst, which then facilitates a stepwise cycloaddition. This methodology allows for the construction of complex polycyclic frameworks.

Furthermore, gold(I) catalysis can promote various other cycloisomerization and hydroarylation reactions. tandfonline.com Depending on the reaction partners and conditions, the arylalkyne can be induced to react with nucleophiles to form a range of O-heterocyles and N-heterocycles. tandfonline.com For instance, the reaction of (2-alkynyl)phenyl derivatives can lead to the formation of isoindolinones or benzosultams through selective cyclization pathways. sigmaaldrich.com While specific examples utilizing 4-ethynylbenzoic acid ethyl ester in these exact transformations are not prevalent in the literature, the established reactivity of similar arylalkynes provides a strong predictive framework for its potential in synthesizing a wide array of heterocyclic structures.

Table 1: Examples of Heterocycle Formation via Arylalkyne Cyclization

| Catalyst System | Reactant Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| Gold(I) Complexes | Arylalkyne and Alkene | Tetrahydro-cyclopenta[b]naphthalenes | |

| Gold(I) Complexes | N-Propargyl-N-tosyl anilines | Dihydroquinolines | tandfonline.com |

| Gold(I) Complexes | 2-(1-alkynyl)benzaldimines | 3-Methyleneisoindolin-1-ones | sigmaaldrich.com |

Transition Metal-Catalyzed Addition Reactions (e.g., Hydration, Hydroamination)

The carbon-carbon triple bond in this compound is susceptible to a variety of transition metal-catalyzed addition reactions. These reactions, which include hydration and hydroamination, introduce new functional groups and are fundamental in synthetic organic chemistry.

Hydration: The addition of water across the alkyne (hydration) is a common transformation. Gold-catalyzed hydration of terminal alkynes is a well-established method that typically proceeds with high regioselectivity to yield methyl ketones, following Markovnikov's rule. sigmaaldrich.com While direct hydration of the silyl-protected alkyne is not typical, deprotection to the terminal alkyne would furnish a substrate ready for such a transformation, yielding ethyl 4-(2-oxopropyl)benzoate.

Hydroamination: The addition of an N-H bond across the alkyne, known as hydroamination, is an atom-economical method for synthesizing nitrogen-containing compounds like enamines and imines, which can be further reduced to amines. nih.govachemblock.com This reaction can be catalyzed by a range of late transition metals, including rhodium, iridium, palladium, and copper. nih.govnih.govfishersci.com The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is highly dependent on the choice of catalyst and substrate. fishersci.com For terminal alkynes, intermolecular hydroamination often leads to the corresponding imine as the initial product, which results from the Markovnikov addition of the amine. nih.gov

Table 2: Overview of Transition Metal-Catalyzed Additions to Alkynes

| Reaction | Catalyst Type | Typical Product | Regioselectivity | Reference |

|---|---|---|---|---|

| Hydration | Gold(I) | Methyl Ketone | Markovnikov | sigmaaldrich.com |

Polymerization Initiated or Propagated via the Alkyne Unit

The ethynyl group serves as a polymerizable unit, allowing the molecule to act as a monomer in the synthesis of conjugated polymers, specifically poly(phenylacetylene)s. The trimethylsilyl group typically acts as a protecting group and is removed prior to polymerization. The resulting terminal alkyne, 4-ethynylbenzoic acid ethyl ester, can then undergo polymerization.

The desilylated derivative, 4-ethynylbenzoic acid, is used in the synthesis of precursors for dendritic helical poly(phenylacetylene)s. sigmaaldrich.com This indicates that the ethynylbenzoic acid scaffold is a viable monomer for creating complex polymeric architectures. The polymerization of phenylacetylene (B144264) derivatives can be achieved through various methods, including catalysis with transition metal complexes (e.g., Rh, Pd). The resulting polymers possess a conjugated backbone, which imparts interesting electronic and optical properties.

While direct polymerization of this compound is not commonly reported, its role as a stable precursor to the polymerizable monomer is significant. The polymerization of related ethynyl-aromatic compounds, such as 2-ethynylpyridine, can sometimes proceed without a catalyst upon activation of the triple bond. researchgate.nettandfonline.com This suggests that the activated nature of the alkyne in the title compound's derivatives could facilitate polymerization under various conditions. researchgate.net

Reactions Involving the Ethyl Ester Functionality

The ethyl ester group is a versatile functional handle that can be converted into a variety of other functionalities, including carboxylic acids, different esters, amides, and alcohols.

Hydrolysis and Saponification for Carboxylic Acid Derivatization

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-((trimethylsilyl)ethynyl)benzoic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Heating the ester in the presence of water and a strong acid catalyst (e.g., H₂SO₄ or HCl) will shift the equilibrium towards the formation of the carboxylic acid and ethanol (B145695). nih.gov The reaction is reversible, so an excess of water is typically used to drive it to completion. nih.gov

Saponification (Base-Promoted Hydrolysis): A more common and generally irreversible method is saponification, which involves heating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). mdpi.commdpi.comnih.gov The reaction initially produces the carboxylate salt (sodium 4-((trimethylsilyl)ethynyl)benzoate) and ethanol. A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. This process is highly efficient and is the standard method for converting esters to carboxylic acids. mdpi.comnih.gov

Transesterification Reactions for Diverse Ester Formation

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from another alcohol. This reaction is typically catalyzed by either an acid or a base. nih.gov To drive the reaction to completion, the alcohol reactant is often used as the solvent. nih.gov For example, reacting this compound with an excess of methanol under acidic conditions would yield methyl 4-((trimethylsilyl)ethynyl)benzoate. nih.gov This reaction allows for the synthesis of a library of different ester derivatives from a single precursor.

Amidation and Reductions to Alcohol Derivatives

Amidation: The ethyl ester can be converted into an amide by reacting it with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires heating and can be slow. However, certain catalysts, such as those based on niobium(V) oxide (Nb₂O₅), have been shown to facilitate the direct amidation of esters with amines under solvent-free conditions. This provides a direct route to compounds such as N-alkyl-4-((trimethylsilyl)ethynyl)benzamides.

Reduction: The ester functionality can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. nih.gov The reduction of this compound with LiAlH₄ would yield (4-((trimethylsilyl)ethynyl)phenyl)methanol. The reaction proceeds via an aldehyde intermediate which is immediately further reduced to the alcohol. nih.gov

Table 3: Transformations of the Ethyl Ester Group

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Saponification/Hydrolysis | NaOH or KOH, then H₃O⁺ | Carboxylic Acid |

| Transesterification | R'OH, H⁺ or RO⁻ catalyst | New Ester |

| Amidation | R'₂NH, heat or catalyst | Amide |

Reactivity of the Aromatic Core

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This reaction typically involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, usually an organolithium reagent, followed by quenching with an electrophile.

For this compound, the ethyl ester group can potentially act as a DMG. Carbonyl-containing groups such as amides and esters can direct metalation to the ortho position through coordination with the lithium cation of the organolithium base. However, esters are generally considered weaker DMGs compared to amides or carbamates.

The reaction would proceed by the coordination of the organolithium reagent (e.g., s-BuLi in the presence of TMEDA) to the carbonyl oxygen of the ester. This proximity effect would enhance the acidity of the ortho-protons, facilitating their removal to form an aryllithium intermediate. This intermediate can then be trapped by various electrophiles to introduce a new substituent at the position ortho to the ester group.

Plausible Reaction Scheme for Directed Ortho-Metalation:

Table 1: Potential Electrophiles for Quenching in Directed Ortho-Metalation

| Electrophile (E-X) | Introduced Functional Group (-E) |

| D₂O | -D (Deuterium) |

| CH₃I | -CH₃ (Methyl) |

| (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |

| I₂ | -I (Iodo) |

| CO₂ | -COOH (Carboxylic acid) |

| RCHO (Aldehyde) | -CH(OH)R (Secondary alcohol) |

It is important to note that the efficiency of the DoM on this specific substrate would be influenced by the presence of the para-trimethylsilylethynyl group. While there is no direct literature on the DoM of this exact molecule, the reaction is theoretically plausible based on the known directing ability of the ester group.

Post-synthetic modification (PSM) refers to the chemical transformation of functional groups on an already assembled molecule. For this compound, the aromatic ring can undergo various modifications, primarily through electrophilic aromatic substitution.

The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents. The ethyl ester group is a deactivating meta-director, while the trimethylsilylethynyl group is a weakly deactivating ortho, para-director. In this case, since the para position is already occupied, the trimethylsilylethynyl group directs incoming electrophiles to the ortho position relative to itself (meta to the ester). The ester group directs to the meta position (ortho to the trimethylsilylethynyl group). Therefore, the two groups direct the incoming electrophile to the same positions (positions 2 and 6 on the benzene ring).

Nitration:

Aromatic nitration is a classic example of electrophilic aromatic substitution. Treatment of this compound with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, is expected to introduce a nitro group onto the aromatic ring at the position ortho to the trimethylsilylethynyl group and meta to the ethyl ester group.

Plausible Reaction Scheme for Nitration:

Halogenation:

Similarly, electrophilic halogenation (e.g., bromination or chlorination) can be achieved using appropriate halogenating agents and a Lewis acid catalyst. The reaction is expected to yield the corresponding 2-halo-4-trimethylsilanylethynyl-benzoic acid ethyl ester.

Suzuki-Miyaura Cross-Coupling:

If a halogen atom is introduced onto the aromatic ring via a reaction such as DoM followed by quenching with a halogen source, or via electrophilic halogenation, this halo-substituted derivative can undergo further functionalization through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide in the presence of a palladium catalyst, is a powerful tool for forming carbon-carbon bonds.

Plausible Reaction Scheme for Suzuki-Miyaura Coupling (following halogenation):

Advanced Spectroscopic and Mechanistic Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Trimethylsilanylethynyl-benzoic acid ethyl ester, a combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of its proton (¹H), carbon (¹³C), and silicon (²⁹Si) signals, offering insights into its connectivity and conformation.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the ethyl ester protons, and the trimethylsilyl (B98337) protons. The aromatic region will likely show a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their coupling providing clear evidence of their connectivity. The trimethylsilyl group will appear as a sharp singlet, integrating to nine protons.

The ¹³C NMR spectrum provides information on all the unique carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons (with quaternary carbons showing distinct chemical shifts), the acetylenic carbons, the carbons of the ethyl group, and the methyl carbons of the trimethylsilyl group.

While experimental data for the ²⁹Si NMR spectrum of this specific compound is not widely available, the chemical shift for the trimethylsilyl group is expected to fall within the typical range for similar compounds, providing direct evidence for the presence and electronic environment of the silicon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| Si(CH₃)₃ | ~0.25 | s | - | ~-1.0 |

| -OCH₂CH₃ | ~1.40 | t | ~7.1 | ~14.3 |

| -OCH₂CH₃ | ~4.38 | q | ~7.1 | ~61.1 |

| Aromatic CH | ~7.55 | d | ~8.4 | ~129.5 |

| Aromatic CH | ~7.98 | d | ~8.4 | ~132.0 |

| Aromatic C-CO | - | - | - | ~130.5 |

| Aromatic C-C≡ | - | - | - | ~127.8 |

| C≡C-Si | - | - | - | ~104.5 |

| C≡C-Ar | - | - | - | ~95.5 |

| C=O | - | - | - | ~165.8 |

Note: The chemical shifts are predicted based on data from structurally similar compounds, such as methyl 4-((trimethylsilyl)ethynyl)benzoate, and standard NMR prediction tools. Actual experimental values may vary.

To definitively establish the connectivity of the atoms within this compound, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this molecule, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would confirm their direct connection. Similarly, correlations between the aromatic protons could help in their unambiguous assignment, although in a simple 1,4-disubstituted pattern, this is often straightforward from the 1D spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a correlation between the trimethylsilyl protons and their corresponding carbon, the methylene and methyl protons of the ethyl group with their respective carbons, and the aromatic protons with their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key HMBC correlations for this molecule would include:

Correlations from the aromatic protons to the carbonyl carbon and the acetylenic carbons, confirming the position of the ethynyl (B1212043) and ester groups on the benzene ring.

Correlations from the methylene protons of the ethyl group to the carbonyl carbon.

Correlations from the trimethylsilyl protons to the acetylenic carbons.

These 2D NMR experiments, when used in concert, provide a robust and unambiguous assignment of the entire molecular structure.

The single bond connecting the ethynyl group to the benzene ring and the C-Si bond are, under normal conditions, freely rotating. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, could be employed to investigate the rotational barriers around these bonds. However, for a relatively unhindered molecule like this compound, it is expected that any rotational barriers would be quite low, and significant peak broadening or coalescence would likely only be observable at very low temperatures, if at all. Theoretical calculations could complement experimental DNMR studies to provide a more complete picture of the molecule's conformational dynamics.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. A strong absorption band around 1720-1700 cm⁻¹ would be indicative of the C=O stretching of the conjugated ester. The C≡C stretching of the internal alkyne would likely appear as a weaker band in the 2200-2100 cm⁻¹ region. The Si-C stretching vibrations of the trimethylsilyl group typically appear in the 1250 cm⁻¹ and 840 cm⁻¹ regions. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡C triple bond, being a symmetrical and polarizable bond, often gives a strong signal in the Raman spectrum, which can be more intense than its corresponding IR absorption. This makes Raman spectroscopy particularly useful for observing the alkyne functionality.

Both IR and Raman spectroscopy can be used for reaction monitoring, for example, by following the appearance or disappearance of the characteristic vibrational bands of reactants and products during the synthesis of this compound.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| C=O (Ester) | Stretching | 1720 - 1700 | IR (Strong) |

| C≡C (Alkyne) | Stretching | 2200 - 2100 | IR (Weak), Raman (Strong) |

| Si-C (TMS) | Stretching | ~1250, ~840 | IR (Strong) |

| Aromatic C-H | Stretching | 3100 - 3000 | IR (Medium) |

| Aromatic C=C | Stretching | 1600 - 1450 | IR (Medium) |

| C-O (Ester) | Stretching | 1300 - 1000 | IR (Strong) |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. For this compound (molecular formula C₁₄H₁₈O₂Si), the calculated exact mass is 246.1076 Da. nih.gov An experimental HRMS measurement that matches this value to within a few parts per million (ppm) would provide strong evidence for the elemental composition of the molecular ion.

The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways would likely involve:

Loss of the ethyl group (-C₂H₅) from the ester, leading to a fragment ion at m/z 217.

Loss of the ethoxy group (-OC₂H₅), resulting in a prominent acylium ion at m/z 201.

Cleavage of a methyl group (-CH₃) from the trimethylsilyl group, giving an ion at m/z 231.

The trimethylsilyl cation, [Si(CH₃)₃]⁺, is often observed as a stable fragment at m/z 73.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Neutral Loss |

| 246 | [C₁₄H₁₈O₂Si]⁺˙ (Molecular Ion) | - |

| 231 | [C₁₃H₁₅O₂Si]⁺ | ∙CH₃ |

| 217 | [C₁₂H₁₃O₂Si]⁺ | ∙C₂H₅ |

| 201 | [C₁₂H₉OSi]⁺ | ∙OC₂H₅ |

| 173 | [C₁₀H₉O]⁺ | ∙Si(CH₃)₃ |

| 73 | [Si(CH₃)₃]⁺ | C₁₁H₁₅O₂ |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

The determination of the three-dimensional atomic arrangement of "this compound" in the solid state is crucial for understanding its physical properties and intermolecular interactions. While specific crystallographic data for the ethyl ester is not prominently available in published literature, a detailed analysis of its close analog, Methyl 4-((trimethylsilyl)ethynyl)benzoate , provides significant insight into the expected structural characteristics. nih.govnih.gov

The crystal structure of Methyl 4-((trimethylsilyl)ethynyl)benzoate was determined by single-crystal X-ray diffraction. nih.gov The compound crystallizes in the orthorhombic space group Pbca. In the crystal, the molecules are organized into layers, exhibiting a distinct herringbone packing motif. This arrangement is influenced by the bulky trimethylsilyl group, which plays a key role in the molecular packing.

Table 1: Crystallographic Data for Methyl 4-((trimethylsilyl)ethynyl)benzoate This data is for the methyl ester analog and serves as a reference.

In-situ Spectroscopic Techniques for Real-Time Reaction Monitoring and Kinetic Studies

In-situ spectroscopic methods, such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for monitoring chemical reactions in real-time. magritek.commpg.de These techniques allow for the continuous tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction, thus providing a detailed window into the reaction mechanism and kinetics.

While specific in-situ studies focused solely on "this compound" are not extensively documented, the principles are broadly applicable to reactions involving this compound. Two key transformations where in-situ monitoring would be highly valuable are the desilylation of the alkyne and the hydrolysis of the ethyl ester.

Monitoring Desilylation and Subsequent Coupling: The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes. Its removal, often followed by a coupling reaction like the Sonogashira coupling, can be monitored effectively. nih.govresearchgate.netorganic-chemistry.orgwikipedia.org Using in-situ FTIR or Raman spectroscopy, the progress of the desilylation reaction to form 4-Ethynylbenzoic acid ethyl ester can be followed by observing the disappearance of the characteristic Si-C vibrational bands and the appearance of the terminal alkyne ≡C-H stretching band. rsc.org Subsequent Sonogashira coupling would be marked by the disappearance of this ≡C-H band and changes in the aromatic region of the spectrum.

Kinetic Studies of Ester Hydrolysis: The hydrolysis of the ethyl ester to the corresponding 4-Trimethylsilanylethynyl-benzoic acid can be monitored in real-time using in-situ NMR spectroscopy. nih.govmagritek.comnih.gov By tracking the change in the chemical shifts of the ethyl group protons (specifically the quartet of the -CH₂- group) and the appearance of signals corresponding to the liberated ethanol (B145695), one can quantify the reaction progress over time. Plotting the concentration of the ester versus time allows for the determination of the reaction order and the rate constant (k). Performing these experiments at various temperatures enables the calculation of the activation energy (Ea) using the Arrhenius equation, providing a comprehensive kinetic profile of the hydrolysis process.

Table 2: Spectroscopic Markers for In-situ Reaction Monitoring

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Detailed quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies employing such methods for 4-Trimethylsilanylethynyl-benzoic acid ethyl ester are not available.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the three-dimensional structure and stability of molecules. For many related benzoic acid esters, DFT calculations have been successfully used to determine optimized geometries, bond lengths, and bond angles. Such studies provide insights into the planarity of the phenyl ring and the orientation of the ethyl ester and trimethylsilyl (B98337) groups. However, no published research presents the results of DFT geometry optimization or energetic analysis specifically for this compound.

Ab Initio Methods for High-Level Electronic Structure Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for electronic structure analysis. These calculations can elucidate electron distribution, molecular orbital energies (such as HOMO and LUMO), and ionization potentials. While the application of ab initio methods to various organic molecules is common, specific high-level electronic structure analyses for this compound have not been reported in the scientific literature.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts using computational approaches, often in conjunction with DFT, is a well-established technique. These predictions are valuable for assigning experimental spectra and understanding how the electronic environment influences the magnetic shielding of atomic nuclei. For the title compound, no specific computational predictions of its NMR spectrum have been published.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (infrared and Raman spectra) are crucial for interpreting experimental spectroscopic data and assigning specific vibrational modes to functional groups within a molecule. Such analyses have been performed for other esters, but not for this compound.

Reaction Pathway Analysis and Transition State Calculations for Chemical Transformations

Understanding the mechanisms of chemical reactions involving a compound requires the computational mapping of reaction pathways and the identification of transition states. This involves calculating the energy profile of a reaction to determine activation barriers and reaction kinetics. While the synthesis of this compound is known, computational studies on its reaction mechanisms and transition states are absent from the literature.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. MD simulations would be particularly useful for understanding the rotational flexibility of the ester and trimethylsilyl groups and the influence of different solvents on the molecule's preferred conformation. To date, no molecular dynamics studies on this compound have been published.

Charge Distribution and Reactivity Indices Analysis

The distribution of electron density within a molecule is key to understanding its reactivity. Methods such as Natural Bond Orbital (NBO) analysis and the calculation of reactivity descriptors (e.g., Fukui functions, electrophilicity index) from conceptual DFT can predict the most likely sites for electrophilic and nucleophilic attack. Such analyses provide valuable insights into a molecule's chemical behavior. However, no studies detailing the charge distribution or reactivity indices of this compound are available.

Synthetic Utility and Applications in Advanced Chemical Research

Precursor in the Synthesis of Conjugated Organic Materials

The presence of the ethynyl (B1212043) group in 4-Trimethylsilanylethynyl-benzoic acid ethyl ester makes it a prime candidate for the construction of conjugated organic materials. These materials are characterized by alternating single and multiple bonds, which leads to delocalized π-electron systems responsible for their unique electronic and optical properties.

Development of Optoelectronic Polymers and Oligomers

Poly(phenylene ethynylene)s (PPEs) are a significant class of conjugated polymers known for their applications in light-emitting diodes (LEDs), solar cells, and chemical sensors. The synthesis of PPEs often relies on palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, between dihaloarenes and diethynylarenes. researchgate.netresearchgate.netnih.gov

This compound can serve as a key monomer in the synthesis of such polymers. After the removal of the TMS protecting group to reveal the terminal alkyne, the resulting ethyl 4-ethynylbenzoate can be polymerized with a suitable dihaloaromatic comonomer. The ester group can be incorporated to fine-tune the polymer's solubility, processability, and electronic properties.

Table 1: Representative Sonogashira Polymerization Conditions for PPE Synthesis

| Parameter | Condition | Reference |

| Catalyst | Pd(PPh₃)₄ / CuI | nih.gov |

| Base | Triethylamine (B128534) or Diisopropylamine | nih.gov |

| Solvent | Toluene or Tetrahydrofuran (THF) | scielo.org.mx |

| Temperature | Room Temperature to 80 °C | nih.gov |

The properties of the resulting polymers can be tailored by the choice of the comonomer. For instance, copolymerization with electron-donating or electron-accepting dihalides can modulate the polymer's band gap and luminescence characteristics. The ester functionality on the benzoic acid moiety can also be hydrolyzed to the carboxylic acid, providing a handle for further post-polymerization modification or for influencing intermolecular interactions.

Building Block for Fluorescent Probes and Dyes

The rigid, linear structure imparted by the ethynyl group makes this compound an attractive component in the design of fluorescent probes and dyes. The π-conjugated system can be extended through coupling reactions, leading to molecules with tunable absorption and emission properties.

The synthesis of such probes often involves the Sonogashira coupling of the deprotected alkyne with a halogenated fluorophore or a molecule bearing a complementary functional group. The benzoic acid ethyl ester component can influence the photophysical properties of the resulting dye through its electronic nature and can also serve as an attachment point for biomolecules or other targeting moieties.

For example, coupling with a donor-acceptor system can lead to dyes with intramolecular charge transfer (ICT) characteristics, making them sensitive to their local environment and thus useful as sensors for polarity or viscosity.

Integration into Extended Framework Structures (e.g., Covalent Organic Frameworks, Metal-Organic Frameworks)

The rigid and directional nature of the ethynylbenzoic acid scaffold makes this compound a promising linker for the construction of crystalline porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

Design Principles for Porous Materials Synthesis

In the context of COFs, the deprotected alkyne can participate in various linkage-forming reactions, such as Glaser-Hay coupling to form diacetylene-linked frameworks or other alkyne-based polymerization reactions. nih.govrsc.org The ester group could potentially be hydrolyzed to the carboxylic acid, which can then undergo condensation reactions to form ester-linked or amide-linked COFs, although imine and boronate ester linkages are more common.

Table 2: Potential Framework Topologies with Linear Linkers

| Framework Type | Potential Topology | Connectivity of Metal Node |

| MOF | pcu (primitive cubic) | 6-connected |

| MOF | nbo (niobium oxide) | 4-connected square planar |

| COF | hcb (hexagonal) | 3-connected trigonal planar |

| COF | sql (square lattice) | 4-connected square planar |

Post-Synthetic Modification within Frameworks

One of the most significant potential applications of incorporating this compound (or its deprotected form) into COFs and MOFs is for post-synthetic modification (PSM). nih.govrsc.orgresearchgate.netresearchgate.netrsc.org The terminal alkyne group is an excellent handle for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netresearchgate.net

This allows for the covalent attachment of a wide variety of functional molecules to the interior of the porous framework without disrupting its crystalline structure. This strategy can be used to introduce catalytic sites, recognition motifs for selective sensing, or to alter the surface properties of the pores to enhance gas storage or separation capabilities. The ester group, if present in the final framework, could also be a site for PSM through transesterification or amidation reactions.

Component in the Design of Molecular Sensors and Switches

The rigid-rod nature of oligo(phenylene ethynylene)s, which can be synthesized using building blocks like this compound, makes them ideal candidates for the construction of molecular-scale sensors and switches. nih.govmdpi.com

Molecular wires based on this scaffold can exhibit changes in their conductance in response to external stimuli, such as light, heat, or the presence of a chemical analyte. The switching mechanism can involve conformational changes, isomerization, or changes in the electronic coupling between different parts of the molecule.

The ester group in this compound can be used to attach the molecular switch to a surface or to another molecule. Furthermore, the electronic properties of the benzoic acid moiety can influence the switching behavior of the final device. For example, by creating a donor-acceptor system along the molecular wire, it is possible to design molecules with significant changes in their dipole moment upon switching, leading to a more pronounced change in conductance. The development of such molecular machines is a key goal in the field of nanotechnology. nih.govcmu.edunobelprize.orgresearchgate.net

Ligand and Catalyst Precursor in Organometallic Chemistry

While direct applications of this compound as a ligand are not extensively documented in readily available literature, its structural motifs are highly relevant to the design of ligands and catalyst precursors. The ethynylbenzoic acid framework is a key component in the synthesis of sophisticated ligands for various metal-catalyzed reactions. The trimethylsilyl (B98337) protecting group on the alkyne is crucial for its stability and allows for controlled deprotection to reveal the terminal alkyne at the desired synthetic step.

The deprotected form, 4-ethynylbenzoic acid and its esters, can be readily utilized in the formation of organometallic complexes. The terminal alkyne can coordinate to transition metals, and the carboxylate group (after hydrolysis of the ester) can act as an anionic ligand, leading to the formation of stable metal-organic frameworks (MOFs). For instance, the methyl ester analog, methyl 4-(trimethylsilylethynyl)benzoate, has been identified as a precursor in the synthesis of ethynylarene-based ligands. nih.gov These ligands are designed to incorporate metal ions into metal-oxygen-carbon clusters, forming novel MOFs with potential applications in gas storage, separation, and catalysis. nih.gov

The general utility of ethynyl-functionalized aromatic compounds in organometallic chemistry is well-established. They are key substrates in fundamental carbon-carbon bond-forming reactions such as the Sonogashira coupling, which utilizes a palladium catalyst. The rigid and linear nature of the ethynylbenzoic acid scaffold makes it an ideal component for constructing well-defined catalytic architectures. After deprotection, the terminal alkyne of the resulting ethyl 4-ethynylbenzoate can be involved in the synthesis of organometallic catalysts, where the electronic properties of the catalyst can be fine-tuned by modifying the substituents on the aromatic ring.

Below is a table summarizing the potential roles of this compound and its derivatives in organometallic chemistry:

| Role | Description | Key Functional Group(s) | Potential Applications |

| Ligand Precursor | Serves as a starting material for the synthesis of more complex ligands. | Trimethylsilylethynyl, Ethyl Benzoate (B1203000) | Synthesis of ligands for cross-coupling reactions, polymerization, etc. |

| MOF Linker Precursor | After deprotection and hydrolysis, it can act as a linker to connect metal nodes in Metal-Organic Frameworks. | Ethynyl, Carboxylic Acid | Gas storage and separation, heterogeneous catalysis. nih.gov |

| Catalyst Component | The ethynyl group can be incorporated into the structure of organometallic catalysts. | Ethynyl | Fine-tuning electronic and steric properties of catalysts. |

Applications in Supramolecular Assembly and Self-Assembled Systems

The rigid, rod-like structure of this compound and its derivatives makes them excellent candidates for the construction of supramolecular assemblies and self-assembled systems, including liquid crystals. The interplay of intermolecular forces such as π-π stacking of the aromatic rings and dipole-dipole interactions of the ester groups can lead to the formation of ordered structures.

While specific studies on the supramolecular behavior of this compound are not abundant, the broader class of benzoic acid derivatives has been extensively investigated in this context. For example, homologous series of ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates are known to exhibit liquid crystalline properties. researchgate.net These molecules self-assemble into ordered mesophases, and their transition temperatures and phase behaviors are influenced by the length of the alkyl chains. researchgate.net Similarly, other 4-(4-n-alkoxy benzoyloxy) derivatives of ethyl benzoate also display liquid crystal behavior, forming nematic and smectic phases.

The formation of these ordered phases is a direct result of the molecular shape and the anisotropic intermolecular forces. The rigid core provided by the phenyl rings and the ester linkage, combined with flexible terminal groups, is a common design principle for thermotropic liquid crystals. The ethynyl group in this compound would further enhance the rigidity and linearity of the molecular core, which is a favorable characteristic for the formation of liquid crystalline phases.

Furthermore, after deprotection of the trimethylsilyl group and potential modification of the ester, the resulting 4-ethynylbenzoic acid derivatives can participate in coordination-driven self-assembly. The terminal alkyne and the carboxylate group can act as coordination sites for metal ions, leading to the formation of discrete metallamacrocycles or extended coordination polymers. The predictable geometry of the ligand and the coordination preferences of the metal ion allow for the rational design of complex supramolecular architectures. nih.govnih.gov

The table below outlines the potential applications of this compound and its derivatives in supramolecular chemistry:

| Application Area | Description | Key Structural Features | Resulting Systems |

| Liquid Crystals | The rigid, linear molecular shape promotes the formation of ordered fluid phases. | Phenyl ring, Ethynyl group, Ester linkage | Nematic and Smectic phases. researchgate.net |

| Coordination-Driven Self-Assembly | The deprotected alkyne and the carboxylate group can coordinate to metal ions. | Terminal Alkyne, Carboxylate | Metallamacrocycles, Coordination Polymers. nih.gov |

| Crystal Engineering | The defined geometry and functional groups allow for predictable packing in the solid state. | Aromatic ring, Hydrogen bond acceptors/donors | Ordered crystalline networks. nih.gov |

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of organosilicon compounds, including 4-Trimethylsilanylethynyl-benzoic acid ethyl ester, has traditionally relied on methods such as the Sonogashira cross-coupling of an aryl halide with trimethylsilylacetylene (B32187) or the reaction of a terminal alkyne with a silylating agent, often requiring organometallic reagents and demanding reaction conditions. nih.gov While effective, these methods present challenges related to sustainability, cost, and functional group tolerance. Future research is poised to pivot towards greener and more efficient synthetic strategies.

Emerging opportunities lie in the adoption of methodologies that align with the principles of green chemistry. This includes the direct synthesis of organosilanes, which offers a more atom-economical route. mdpi.comresearchgate.net Key areas for development include:

Catalytic C-H Silylation: Direct silylation of the C-H bond of the terminal alkyne precursor would eliminate the need for pre-functionalized starting materials, reducing waste and synthetic steps.

Photocatalysis and Electrocatalysis: Utilizing visible light or electricity as driving forces for the synthesis can lead to milder reaction conditions, reducing energy consumption and allowing for the use of a broader range of substrates.

Sustainable Catalysts: Replacing precious metal catalysts (e.g., palladium) with catalysts based on earth-abundant and environmentally benign metals like cobalt or iron is a critical goal. acs.org

Green Solvents: Moving away from traditional organic solvents towards water, bio-based solvents, or solvent-free conditions will significantly improve the environmental profile of the synthesis. acs.org

| Methodology | Description | Advantages | Future Research Focus |

|---|---|---|---|

| Traditional (e.g., Sonogashira Coupling) | Cross-coupling of an aryl halide with a silyl-protected alkyne using a palladium catalyst. nih.gov | High reliability and broad substrate scope. | Developing palladium-free versions; recycling of catalysts. |

| Sustainable Catalysis | Employing earth-abundant metal catalysts (Fe, Co, Ni) or metal-free conditions. acs.org | Lower cost, reduced toxicity, and improved sustainability. | Improving catalyst efficiency and expanding substrate scope. |